molecular formula C19H17NO4S B2409254 2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 305372-99-0

2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B2409254
CAS No.: 305372-99-0
M. Wt: 355.41
InChI Key: OOADHYFCDHSJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a pyrrolidinedione (2,5-dioxopyrrolidin-3-yl) core linked via a thioether group to a 2-ethylphenyl substituent. Its molecular formula is C₁₉H₁₇NO₄S, with a calculated molecular weight of 355.1 g/mol.

Properties

IUPAC Name

2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-2-12-7-3-5-9-14(12)20-17(21)11-16(18(20)22)25-15-10-6-4-8-13(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOADHYFCDHSJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidinyl sulfanyl intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Collision Cross-Section (Ų) [M+H]⁺ Supplier Information
Target: 2-{[1-(2-Ethylphenyl)-...}benzoic acid C₁₉H₁₇NO₄S 2-Ethylphenyl 355.1 N/A Not available
2-{[1-(4-Methylphenyl)-...}benzoic acid C₁₈H₁₅NO₄S 4-Methylphenyl 341.3 178.8 Not available
2-[(2,5-Dioxo-1-phenyl...}benzoic acid C₁₇H₁₃NO₄S Phenyl (unsubstituted) 327.4 N/A Advanced Technology & Industrial Co., Ltd.

Key Comparative Insights:

Substituent Effects: Steric and Electronic Modulation: The 2-ethylphenyl group in the target compound introduces greater steric bulk in the ortho position compared to the para-methyl substituent in the analog from . Lipophilicity: The ethyl group (logP ~1.4) is more hydrophobic than the methyl group (logP ~0.7), suggesting enhanced membrane permeability for the target compound relative to the 4-methyl derivative .

Collision Cross-Section (CCS) :

  • The 4-methylphenyl analog exhibits a CCS of 178.8 Ų for its [M+H]⁺ ion (m/z 342.07945), a parameter linked to molecular size and shape in mass spectrometry . The target compound’s larger ethyl group may increase its CCS, though experimental validation is required.

Synthesis and Availability: The unsubstituted phenyl variant (C₁₇H₁₃NO₄S) is commercially available via Advanced Technology & Industrial Co., Ltd., indicating established synthetic routes .

Biological Activity

2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological effects, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the pyrrolidine ring and subsequent modifications to introduce the sulfanyl and benzoic acid moieties. The synthetic routes often require careful selection of reagents and conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other dioxopyrrolidine derivatives.
  • Receptor Modulation : It could potentially interact with specific receptors, altering their signaling pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX-I Binding Energy (kcal/mol)COX-II Binding Energy (kcal/mol)
This compoundTBDTBD
Celecoxib-8.3-8.3
Indomethacin-7.8TBD

Study 1: Inhibition of COX Enzymes

A comparative study evaluated the inhibitory effects of various compounds on COX enzymes. The results indicated that derivatives similar to this compound exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin.

Study 2: Analgesic Effects

In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated significant analgesic effects at various dosages. The percent reduction in edema was notably higher at increased concentrations.

Toxicity Profile

The toxicity studies conducted on animal models revealed that lower doses (below 1000 mg/kg) did not exhibit adverse effects. However, higher doses led to distress and abnormal behavior, indicating a need for careful dosage regulation in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.